molecular formula C16H20Cl4N6Zn B3054411 dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride CAS No. 6023-44-5

dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride

Cat. No.: B3054411
CAS No.: 6023-44-5
M. Wt: 503.6 g/mol
InChI Key: SMBZLQPVCLDRRY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is a complex chemical compound that combines the properties of dichlorozinc and 4-(dimethylamino)benzenediazonium chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the reaction of 4-(dimethylamino)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4(CH3)2NC6H4N2+Cl+ZnCl2[4(CH3)2NC6H4N2+][ZnCl3]4-(CH_3)_2NC_6H_4N_2^+Cl^- + ZnCl_2 \rightarrow [4-(CH_3)_2NC_6H_4N_2^+][ZnCl_3]^- 4−(CH3​)2​NC6​H4​N2+​Cl−+ZnCl2​→[4−(CH3​)2​NC6​H4​N2+​][ZnCl3​]−

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other functional groups, such as hydroxyl or halide groups.

    Coupling Reactions: The compound can participate in coupling reactions with phenols or amines to form azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium iodide under mild heating conditions.

    Coupling Reactions: Often carried out in the presence of a base, such as sodium hydroxide, and at low temperatures to prevent decomposition.

Major Products

    Substitution Reactions: Products include phenols, halides, and other substituted aromatic compounds.

    Coupling Reactions: Products are usually azo compounds, which are brightly colored and used as dyes.

Scientific Research Applications

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable and brightly colored azo compounds.

Mechanism of Action

The mechanism of action of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc chloride component may act as a Lewis acid, facilitating these reactions by stabilizing the intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzenediazonium chloride: Similar in structure but lacks the zinc chloride component.

    Benzenediazonium chloride: A simpler diazonium compound without the dimethylamino group.

    Dichlorozinc: A zinc compound without the diazonium component.

Uniqueness

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the combination of a diazonium group with zinc chloride. This combination imparts unique reactivity and stability, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10N3.4ClH.Zn/c2*1-11(2)8-5-3-7(10-9)4-6-8;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZLQPVCLDRRY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl4N6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6023-44-5
Record name 4-(dimethylamino)benzenediazonium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Reactant of Route 2
Reactant of Route 2
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Reactant of Route 3
Reactant of Route 3
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Reactant of Route 4
Reactant of Route 4
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Reactant of Route 5
Reactant of Route 5
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Reactant of Route 6
Reactant of Route 6
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.